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Compound Name: ADRA2A antagonist 1

Cat. No.: B15574709 Get Quote

An In-depth Technical Guide to the Chemical Properties and Stability of Yohimbine, a

Representative ADRA2A Antagonist

This technical guide provides a comprehensive overview of the chemical properties, stability,

and analytical methodologies for Yohimbine, a potent and selective α2-adrenergic receptor

(ADRA2A) antagonist. Yohimbine serves as a representative molecule for researchers,

scientists, and drug development professionals working with this class of compounds. This

document outlines its physicochemical characteristics, stability profile under various stress

conditions, and detailed protocols for its analysis and characterization.

Chemical and Physical Properties
Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree.[1] It is

widely used in research to investigate the role of the α2-adrenergic system.[2] Due to its low

water solubility, it is frequently formulated as a hydrochloride salt, which exhibits improved

solubility and handling properties.[3]

Physicochemical Data
The key chemical and physical properties of Yohimbine and its hydrochloride salt are

summarized below for easy comparison.
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Property Yohimbine (Free Base) Yohimbine Hydrochloride

Molecular Formula C₂₁H₂₆N₂O₃[1] C₂₁H₂₆N₂O₃·HCl[4]

Molecular Weight 354.44 g/mol [5] 390.90 g/mol [4]

Appearance
White to beige solid, glistening

needle-like alkaloid[6]
White powder[4]

Melting Point ~234-241 °C[1][7]
~288-290 °C (with

decomposition)[4]

pKa (Strongest Basic) ~7.48[8] Not Applicable

LogP 2.73[8] Not Applicable

Water Solubility
Sparingly soluble (~0.348

mg/mL)[7][8]
Soluble (~10 mg/mL)[3][9]

Other Solubilities

Highly soluble in alcohol and

chloroform; sparingly soluble in

diethyl ether.[6][7]

Soluble in ethanol.[10]

CAS Number 146-48-5[1] 65-19-0[4]

Stability Profile
Yohimbine demonstrates remarkable stability in solid formulations.[11] However, its stability is

compromised in solution, particularly under acidic conditions, where it undergoes hydrolysis.

The primary degradation pathway involves the hydrolysis of the methyl ester group to form

yohimbinic acid.[12] It is also recommended to protect yohimbine solutions from light to prevent

potential photodegradation.[10][13]

Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug

substance and to develop stability-indicating analytical methods. Yohimbine is susceptible to

degradation under hydrolytic (acidic and alkaline), and photolytic conditions.[14]
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Stress Condition Condition Primary Degradant

Acid Hydrolysis
Refluxing in 1 M HCl for 1-2

hours at 100°C.[1][14]
Yohimbinic Acid[12]

Alkaline Hydrolysis
Refluxing in 1 M NaOH for 2

hours at 100°C.[1][14]
Yohimbinic Acid[12]

Oxidative

Typically performed with H₂O₂.

Specific data for Yohimbine is

limited but is a standard stress

test.

Not specified

Photolytic
Exposure to UV radiation (e.g.,

8-watt lamp for 2 hours).[14]
Photodegradation products

Thermal
Heating at elevated

temperatures (e.g., 100°C).[1]

Minimal degradation in solid

form

Experimental Protocols
Detailed methodologies for the characterization of Yohimbine are provided below. These

protocols are fundamental for quality control, stability assessment, and pharmacological

profiling.

Purity Determination by HPLC
A stability-indicating HPLC method is crucial for separating Yohimbine from its degradation

products and other impurities.

Objective: To determine the purity of a Yohimbine hydrochloride sample and quantify it in the

presence of its degradation products.

Instrumentation: HPLC system with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm

particle size) and a suitable detector (UV at 270 nm or Fluorescence with excitation at 280

nm and emission at 360 nm).[1][9]

Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% aqueous

triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 65:35
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(v/v).[1]

Flow Rate: 1.0 mL/min.[1]

Procedure:

Prepare a standard stock solution of Yohimbine HCl in the mobile phase.

Prepare the sample solution by accurately weighing and dissolving the test substance in

the mobile phase.

Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the

chromatograph.[1]

Record the chromatograms and measure the peak areas.

Calculate the purity of the sample by comparing the peak area of the analyte to that of the

standard. The method should show a clear separation between the Yohimbine peak

(retention time ~6.1 minutes) and its primary degradants (~4.1 minutes).[1]

Equilibrium Solubility Determination (Shake-Flask
Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of Yohimbine in an aqueous buffer (e.g.,

Phosphate-Buffered Saline, pH 7.4).

Materials: Yohimbine powder, selected buffer, shaking incubator, centrifuge, filters, and a

validated analytical method (e.g., HPLC) for quantification.[4]

Procedure:

Add an excess amount of Yohimbine powder to a known volume of the buffer in a sealed

vial, ensuring visible solid remains.[4]

Agitate the vials at a constant temperature (e.g., 25°C) in a shaking incubator for 24-72

hours to ensure equilibrium is reached.[4]
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After incubation, allow the vials to stand for the undissolved solid to settle.

Carefully withdraw a sample of the supernatant and immediately filter it using a suitable

syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[4]

Dilute the filtered sample with a suitable solvent to a concentration within the calibration

range of the analytical method.

Quantify the concentration of Yohimbine in the diluted sample using a validated HPLC

method.[4]

ADRA2A Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of Yohimbine for the

α2-adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of Yohimbine at the ADRA2A receptor.

Materials:

Radioligand: [³H]Rauwolscine (a potent α2-antagonist).[8][12]

Receptor Source: Membrane preparation from cells or tissues expressing ADRA2A

receptors (e.g., HEK293 cells transfected with the human ADRA2A receptor).[15]

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

Non-specific Binding Control: 10 µM Phentolamine.[8]

Test Compound: Yohimbine at a range of concentrations.

Procedure:

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of

[³H]Rauwolscine (typically close to its Kd, e.g., 1-3 nM), and varying concentrations of

Yohimbine.[6][8]
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Controls: Prepare wells for total binding (no competitor) and non-specific binding

(containing 10 µM Phentolamine).[6]

Initiate Reaction: Add the membrane preparation (e.g., 50-200 µg of protein) to each well

to start the binding reaction.[8]

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[8]

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound and free radioligand. Wash the filters with ice-cold assay

buffer.[6]

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure

the radioactivity using a scintillation counter.[6]

Data Analysis: Determine the IC₅₀ value (concentration of Yohimbine that inhibits 50% of

specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.[6]

Visualizations
ADRA2A Signaling Pathway
The α2-adrenergic receptor is a canonical G protein-coupled receptor (GPCR) that couples to

the inhibitory G protein, Gi. Antagonism by Yohimbine blocks this pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/Independent_Validation_of_Rauwolscine_Analog_Activity_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Rauwolscine_in_Receptor_Binding_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Rauwolscine_in_Receptor_Binding_Assays.pdf
https://www.benchchem.com/pdf/Independent_Validation_of_Rauwolscine_Analog_Activity_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Independent_Validation_of_Rauwolscine_Analog_Activity_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Independent_Validation_of_Rauwolscine_Analog_Activity_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

ADRA2A Receptor

Gi Protein
(αβγ)

Activates

Adenylyl Cyclase

ATP

cAMP

Norepinephrine
(Agonist)

Binds & Activates

Yohimbine
(Antagonist)

Blocks

Gαi-GTPGβγ

Inhibits

Converts

Protein Kinase A
(PKA)

Activates

↓ Cellular Response

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Stress Conditions

Analysis

Yohimbine HCl
Drug Substance

Prepare Solutions in
Various Stress Media

Acid Hydrolysis
(e.g., 1M HCl, 100°C)

Alkaline Hydrolysis
(e.g., 1M NaOH, 100°C)

Photolytic Stress
(UV Lamp)

Thermal Stress
(Solid, >80°C)

Neutralize Samples
(if applicable)

Analyze by Stability-
Indicating HPLC Method

Characterize Degradants
(e.g., LC-MS)

Report Stability Profile

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15574709?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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